Cytoxyl amine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of amines has evolved significantly, encompassing classical routes such as reductive amination and nucleophilic substitution, as well as modern approaches like transition metal-catalyzed reactions and C-H functionalization .

Molecular Structure Analysis

Amines are characterized by the presence of one or more nitrogen atoms bonded to carbon atoms . The structure of amines can be divided into three major groups: amino acid derivatives (amines), peptides, and steroids .

Chemical Reactions Analysis

Amines exhibit a rich array of chemical properties, including nucleophilicity, basicity, and coordination ability, which make them valuable building blocks in organic synthesis . Their diverse reactivity enables the construction of complex molecules, including pharmaceuticals, agrochemicals, and natural products, through various functionalization reactions and transformations .

Physical And Chemical Properties Analysis

Amines have a versatile role in cell metabolism, participating in the tricarboxylic acid (TCA) cycle supplementation and the biosynthesis of nucleotides, glutathione (GSH), and other nonessential amino acids .

Wissenschaftliche Forschungsanwendungen

Photochemical Activation in Cell Physiology

Cytoxyl amine derivatives have been explored for photochemical applications in cell physiology. Tertiary amines linked to the CyHQ photoremovable protecting group have shown potential for activating gene editing tools like Cre recombinase and CRISPR-Cas9 through photoactivation. This method demonstrates efficient release of bioactive molecules via one- and two-photon excitation, providing a fast and precise way to control molecular processes in cells (Asad et al., 2017).

N-Hydroxylation of Primary and Secondary Amines

Research has shown that cytochrome P450 enzymes metabolize amines, leading to the formation of hydroxylated amines which are significant in drug design to avoid toxic metabolites. Understanding the N-hydroxylation mechanism of amines by cytochrome P450 is crucial for predicting the metabolic fate of amine-containing drugs (Seger et al., 2015).

Enzymatic Primary Amination of C(sp3)-H Bonds

Innovative enzymatic processes for direct primary amination of C(sp3)-H bonds have been developed. These processes, using genetically-engineered cytochrome P411 enzymes, are highly selective and efficient for producing a wide range of primary amines. This method is particularly relevant for synthesizing natural products and pharmaceuticals (Jia et al., 2020).

Histochemical Applications

Aryl amines, including cytoxyl amine derivatives, have been used as histochemical reagents for demonstrating cytochrome oxidase activity. This method aids in understanding enzyme localization and activity in various tissues, providing valuable insights into cellular metabolism and function (Burstone, 1960).

Reductive Amination of Aldehydes and Ketones

Cytoxyl amines are involved in the reductive amination of aldehydes and ketones, a crucial reaction in organic synthesis. This process is used extensively for synthesizing a wide variety of amines from simpler precursors, having implications in pharmaceutical synthesis and material chemistry (Abdel-Magid et al., 1996).

Biobased Amine Synthesis

Research into the synthesis of biobased amines from biomass sources has significant implications for sustainable chemistry. These amines, including cytoxyl amine variants, are crucial for creating eco-friendly polymers and materials, thus contributing to greener industrial processes (Froidevaux et al., 2016).

Safety And Hazards

Zukünftige Richtungen

Recent advances in amine chemistry have led to innovative applications in sustainable technologies, including catalytic transformations, renewable energy, and environmental remediation . Amines are increasingly recognized for their potential in carbon capture, energy storage, and the synthesis of green chemicals .

Eigenschaften

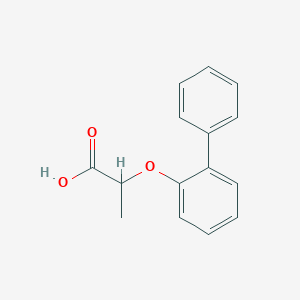

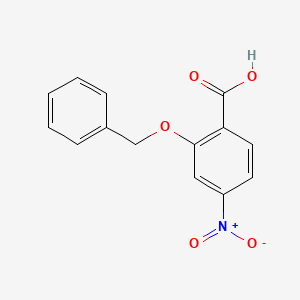

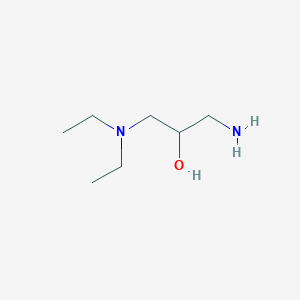

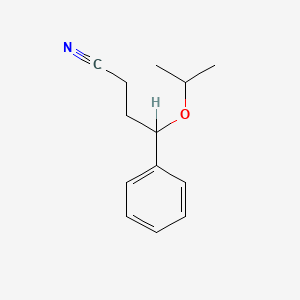

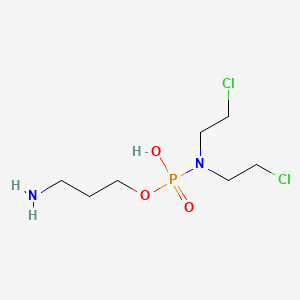

IUPAC Name |

3-aminopropoxy-N,N-bis(2-chloroethyl)phosphonamidic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17Cl2N2O3P/c8-2-5-11(6-3-9)15(12,13)14-7-1-4-10/h1-7,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPFUEDVBRDSKAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)COP(=O)(N(CCCl)CCCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17Cl2N2O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00186732 | |

| Record name | Phosphoramidic acid, bis(2-chloroethyl)-, 3-aminopropyl ester (7CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cytoxyl amine | |

CAS RN |

3308-51-8 | |

| Record name | Phosphoramidic acid, N,N-bis(2-chloroethyl)-O-(3-aminopropyl)-, inner salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003308518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cytoxyl amine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218413 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoramidic acid, bis(2-chloroethyl)-, 3-aminopropyl ester (7CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cytoxyl amine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NP22ENT7HY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.